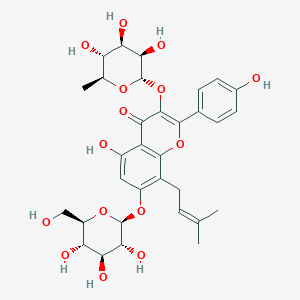

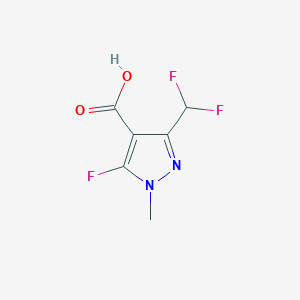

Ácido 3-(difluorometil)-5-fluoro-1-metil-1H-pirazol-4-carboxílico

Descripción general

Descripción

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data .Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several fungicides. The difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical and Chemical Properties Analysis

The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . For more detailed physical and chemical properties, additional experimental data would be required .Aplicaciones Científicas De Investigación

Actividad fungicida

Este compuesto ha sido identificado como una parte clave en la síntesis de inhibidores de la succinato deshidrogenasa (SDHI) con actividad fungicida. Estos inhibidores son cruciales en el sector agrícola, ya que se aplican contra una amplia gama de fitopatógenos, incluidos los que causan enfermedades transmitidas por semillas y suelo, enfermedades foliares de cereales, enfermedades de frutas y verduras . Las partes ácidas heterocíclicas difluorometiladas, como la presente en este compuesto, han demostrado imitar la actividad de las carboxamidas de pirazol sustituidas de forma similar, lo que lleva al desarrollo de nuevos fungicidas con mayor eficacia.

Síntesis de nuevos heterociclos

La estructura única de este compuesto ha requerido el desarrollo de nuevas rutas de síntesis para sistemas heterocíclicos de cinco miembros. Estas nuevas rutas incluyen la síntesis de pirrol de van Leusen y la reacción de danza de halógenos, que son significativas para la creación de derivados de difluorometilpirazolina, pirrol y tiofeno . Este avance en la química sintética amplía el conjunto de herramientas disponibles para crear moléculas diversas y potencialmente bioactivas.

Agentes antifúngicos de amplio espectro

Se han diseñado y sintetizado derivados de este compuesto como posibles fungicidas SDHI. Algunos de estos derivados han demostrado actividades inhibitorias de amplio espectro contra diversos hongos, incluidos Monilinia fructicola, Rhizoctonia solani, Fusarium graminearum, Fusarium oxysporum y Phytophthora infestans . Estos hallazgos son fundamentales para el desarrollo de nuevos agentes antifúngicos que puedan abordar el desafío de los hongos patógenos en la agricultura.

Estructuras líderes para inhibidores de SDH

El compuesto se ha utilizado como una estructura líder para desarrollar nuevos inhibidores de SDH. Por ejemplo, un derivado mostró no solo una inhibición eficaz de la germinación de esporas de M. fructicola, sino también daños moderados a la membrana celular, lo que indica su potencial como fungicida . La capacidad de inhibir la succinato deshidrogenasa y afectar los niveles de expresión de los genes SDHC y SDHD subraya aún más su importancia en la investigación de fungicidas.

Inhibición del crecimiento micelial in vitro

Se ha probado una serie de amidas derivadas de este compuesto contra siete hongos fitopatógenos utilizando un ensayo de inhibición del crecimiento micelial in vitro. La mayoría de estos derivados mostraron actividades moderadas a excelentes, lo que sugiere su posible uso en el control de enfermedades fúngicas en los cultivos .

Optimización de las propiedades fungicidas

La evolución de la optimización de SDHI ha puesto de manifiesto que el grupo difluorometil junto a la función ácida es óptimo para la eficacia fungicida. Este motivo estructural del compuesto se ha incorporado a varios productos comercialmente exitosos, lo que demuestra su importancia en la mejora del espectro y la potencia de los fungicidas .

Mecanismo De Acción

Target of Action

The primary target of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle .

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the normal flow of electrons in the respiratory chain and the production of ATP, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), specifically the conversion of succinate to fumarate . By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production. This energy deficit can have downstream effects on various other biochemical processes that depend on ATP, ultimately leading to cell death .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the citric acid cycle and a decrease in ATP production . This energy deficit can lead to the death of the organism. Given its use as an intermediate in the synthesis of fungicides , the compound is likely to have a significant effect on fungal cells.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that this compound can be used to prepare difluoromethyl pyrazole carboxamide compounds, which can act as succinate dehydrogenase inhibitors . These inhibitors can interact with the succinate dehydrogenase enzyme, disrupting its function and leading to the death of the fungus.

Cellular Effects

The cellular effects of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid are primarily observed in fungi. As a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, which plays a crucial role in the citric acid cycle, a key metabolic pathway. This disruption can lead to the death of the fungus, making this compound a potent fungicide .

Molecular Mechanism

The molecular mechanism of action of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with the succinate dehydrogenase enzyme. By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a buildup of succinate and a lack of fumarate. This imbalance can disrupt cellular metabolism, leading to the death of the fungus .

Temporal Effects in Laboratory Settings

Given its role as a succinate dehydrogenase inhibitor, it is likely that its effects would be observed shortly after exposure, as the disruption of the citric acid cycle can quickly lead to cellular death .

Dosage Effects in Animal Models

Given its potency as a fungicide, it is likely that it would have significant effects at high doses .

Metabolic Pathways

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is involved in the citric acid cycle, as it inhibits the succinate dehydrogenase enzyme. This enzyme is responsible for converting succinate to fumarate, a key step in the cycle .

Transport and Distribution

Given its small size and polar nature, it is likely that it can easily diffuse across cell membranes .

Subcellular Localization

The subcellular localization of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is likely to be within the mitochondria, as this is where the citric acid cycle takes place .

Propiedades

IUPAC Name |

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCNOQHTJLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)